[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

Catalog No.
S877662
CAS No.
1351582-61-0
M.F
C10H9ClF2N2O
M. Wt
246.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine...

CAS Number

1351582-61-0

Product Name

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Molecular Formula

C10H9ClF2N2O

Molecular Weight

246.64 g/mol

InChI

InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H

InChI Key

UBYPQNSQFHYLGH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is a chemical compound characterized by its unique structure, which includes an isoxazole ring substituted with a 2,4-difluorophenyl group. Its molecular formula is C₁₀H₉ClF₂N₂O, and it is commonly utilized in various biological and chemical applications due to its diverse properties. The compound is known for its potential therapeutic effects, particularly in the fields of medicinal chemistry and pharmacology .

Isoxazole derivatives, including [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride, exhibit a broad spectrum of biological activities. These compounds are known for their antimicrobial, antiviral, antitumor, anti-inflammatory, and immunomodulating properties. Specifically, studies have shown that isoxazoles can inhibit certain enzymes and pathways involved in disease processes, making them valuable in drug development .

The synthesis of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride typically involves several steps:

  • Formation of Isoxazole Ring: The initial step often includes the condensation of an appropriate aldehyde with a hydrazine derivative in the presence of an acid catalyst to form the isoxazole structure.
  • Substitution Reaction: The introduction of the 2,4-difluorophenyl group can be achieved through nucleophilic substitution or coupling reactions.
  • Hydrochloride Salt Formation: Finally, the amine product can be converted into its hydrochloride salt by treatment with hydrochloric acid .

[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Research: It is used in biochemical studies to understand enzyme inhibition and receptor interactions.
  • Agriculture: Some derivatives may find use as agrochemicals due to their potential insecticidal properties .

Research on the interactions of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride with biological targets has revealed its potential as a modulator of specific enzyme activities. Interaction studies often involve binding affinity assessments against various proteins and receptors to elucidate its mechanism of action. Such studies are crucial for understanding how this compound may influence biological pathways and contribute to therapeutic effects .

Several compounds share structural similarities with [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
[5-(2-Chlorophenyl)isoxazol-3-YL]methyl]amine hydrochlorideChlorine substituent instead of fluorineDifferent electronic properties affecting reactivity
[5-(4-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochlorideFluorine substituent at para positionPotentially different biological activity profile
[5-(Phenyl)isoxazol-3-YL]methyl]amine hydrochlorideNo halogen substituentsLacks electron-withdrawing effects from halogens

These compounds differ primarily in their substituents on the phenyl ring and their resultant electronic properties. The presence of fluorine or chlorine can significantly influence both the chemical reactivity and biological activity of these derivatives.

The molecular structure of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is characterized by a five-membered isoxazole heterocycle containing adjacent nitrogen and oxygen atoms, substituted with a 2,4-difluorophenyl group at the 5-position and a methylamine group at the 3-position [2]. The compound has the molecular formula C₁₀H₉ClF₂N₂O with a molecular weight of 246.64 grams per mole [3] [2].

The isoxazole ring maintains a planar geometry typical of five-membered aromatic heterocycles, with root-mean-square deviations from planarity ranging from 0.006 to 0.060 Å as observed in related difluorophenyl isoxazole structures [4] [5]. The planarity is maintained through the delocalized π-electron system encompassing the nitrogen, oxygen, and three carbon atoms of the heterocyclic core.

The 2,4-difluorophenyl substituent adopts a specific orientation relative to the isoxazole ring plane. Crystallographic studies of closely related N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide demonstrate that the benzene ring can be nearly coplanar with the isoxazole ring, exhibiting a dihedral angle of 8.08(3)° [6] [7]. This near-coplanar arrangement contrasts significantly with other fluorinated isoxazole derivatives, such as 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, where the phenyl ring is nearly perpendicular to the isoxazole ring with a dihedral angle of 82.97(2)° [8].

The methylamine substituent at the 3-position of the isoxazole ring introduces additional conformational flexibility. The carbon-nitrogen bond connecting the methyl group to the amine nitrogen typically exhibits standard single bond characteristics with bond lengths in the range of 1.458-1.472 Å based on analogous structures [9].

Bond Lengths and Angles

Bond Length Analysis

Conformational Analysis

The conformational properties of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride are governed by the relative orientations of the isoxazole ring, the difluorophenyl substituent, and the methylamine group. The isoxazole core maintains rigid planarity due to its aromatic character, serving as a conformational anchor for the molecule [4] [5].

The 2,4-difluorophenyl group can adopt various orientations relative to the isoxazole plane, with the dihedral angle being influenced by electronic effects from the fluorine substituents and steric interactions. In closely related structures, this angle can range from nearly coplanar arrangements (8.08°) to nearly perpendicular orientations (82.97°) [6] [8] [7]. The specific substitution pattern of fluorine atoms at the 2- and 4-positions of the phenyl ring influences both electronic distribution and steric hindrance, affecting the preferred conformation.

The methylamine group at the 3-position introduces conformational flexibility through rotation about the C-C and C-N bonds. The amine nitrogen can participate in hydrogen bonding interactions, which may restrict certain conformations in the solid state. The presence of the hydrochloride salt form introduces additional conformational constraints through ionic interactions between the protonated amine and the chloride counterion.

Crystallographic studies of related compounds reveal that methyl groups attached to heterocyclic systems can exhibit disorder over multiple positions. For instance, in N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide, methyl hydrogen atoms are disordered over two sites with occupancy ratios of 0.48:0.52 [7]. This disorder reflects the low barrier to methyl group rotation and the similar energies of different rotational conformers.

Crystal Structure Properties

The crystal structure of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is expected to exhibit characteristics common to fluorinated heterocyclic compounds, including specific packing arrangements that maximize intermolecular interactions while minimizing steric conflicts.

Based on the analysis of related difluorophenyl isoxazole structures, the crystal packing likely involves multiple types of intermolecular interactions. The most significant stabilizing interactions include hydrogen bonding networks, π-π stacking between aromatic rings, and weaker C-H⋯π interactions [5] [11]. The presence of fluorine atoms introduces additional halogen bonding possibilities through F⋯H contacts with typical distances of 2.4-2.7 Å [12] [13].

The crystal density of related compounds typically ranges from 1.4 to 1.7 grams per cubic centimeter, depending on the packing efficiency and molecular weight. The presence of the hydrochloride salt form generally increases the crystal density compared to the free base due to more efficient packing enabled by ionic interactions [14].

Crystal symmetry elements commonly observed in difluorophenyl isoxazole structures include inversion centers and mirror planes. Some structures crystallize with solvent molecules incorporated into the crystal lattice, forming solvates that can significantly affect the crystal properties [15] [16]. Water molecules, when present, often act as both hydrogen bond donors and acceptors, creating extended hydrogen bonding networks that contribute to crystal stability [7] [5].

Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions in [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride crystals are dominated by hydrogen bonding networks involving the protonated amine group, the isoxazole nitrogen, and potentially the fluorine atoms of the difluorophenyl substituent.

Hydrogen Bonding Networks

The primary hydrogen bonding interactions involve the protonated methylamine group acting as a hydrogen bond donor to various acceptor sites within the crystal structure. The chloride counterion serves as a strong hydrogen bond acceptor, forming ionic hydrogen bonds with the ammonium group (NH₃⁺⋯Cl⁻) with typical N⋯Cl distances of 3.0-3.3 Å [9].

The isoxazole nitrogen atom can function as a hydrogen bond acceptor, forming interactions with nearby N-H or O-H groups from neighboring molecules. In related structures, N⋯H distances of 1.99-2.03 Å have been observed for N-H⋯N hydrogen bonds [17]. The oxygen atom of the isoxazole ring also participates in hydrogen bonding as an acceptor, with O⋯H distances typically ranging from 2.69 to 2.85 Å [5] [9].

Secondary hydrogen bonding interactions involve the aromatic C-H groups acting as weak donors to fluorine atoms, oxygen atoms, or π-electron systems. These C-H⋯F interactions exhibit distances of 2.4-2.7 Å and contribute to the overall crystal stability [12] [13]. C-H⋯π interactions between aromatic rings and methyl or methylene groups create additional stabilization with C-H⋯centroid distances of 2.7-3.6 Å [18] [11].

π-π Stacking Interactions

Aromatic π-π stacking interactions between isoxazole rings and/or difluorophenyl groups contribute significantly to crystal stability. These interactions typically exhibit centroid-to-centroid distances of 3.1-4.6 Å, with the exact distance depending on the degree of overlap and the electronic effects of the fluorine substituents [5] [14]. The electron-withdrawing nature of fluorine atoms can enhance π-π stacking by reducing electron density in the aromatic rings, leading to stronger electrostatic attractions.

Graph Set Analysis

The hydrogen bonding patterns in difluorophenyl isoxazole crystals often form characteristic graph set motifs. Ring motifs such as R₄⁴(16) have been observed in related structures, where four molecules are connected through a cyclic arrangement of hydrogen bonds involving 16 atoms [7] [5]. Chain motifs extending along crystallographic axes are also common, with molecules linked through alternating donor-acceptor hydrogen bonding patterns.

Dates

Last modified: 08-16-2023

Explore Compound Types